An In-depth Technical Guide to 2-Butoxyethanol
An In-depth Technical Guide to 2-Butoxyethanol
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-butoxyethanol, a widely used organic solvent. The document details its chemical formula, structure, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it includes diagrams of its metabolic and synthetic pathways and a standard analytical workflow, designed to meet the technical demands of professionals in research and development.
Chemical Identity and Structure
2-Butoxyethanol, also known as ethylene (B1197577) glycol monobutyl ether (EGBE), is a primary alcohol and a glycol ether.[1] Its chemical structure consists of a butyl group attached to an ethylene glycol molecule via an ether linkage. This amphipathic nature, possessing both a polar hydroxyl group and a nonpolar butyl ether group, allows it to be miscible with water and most organic solvents, underpinning its utility as a versatile solvent and coupling agent.[2][3][4]
The fundamental chemical identifiers and structural representations for 2-butoxyethanol are summarized below.
Table 1: Chemical Identification and Structural Representation of 2-Butoxyethanol
| Identifier | Value |
| IUPAC Name | 2-butoxyethanol[5][6] |
| Synonyms | Butyl cellosolve, Butyl glycol, EGBE, Dowanol EB[2][5] |
| CAS Number | 111-76-2[5][6] |
| Chemical Formula | C₆H₁₄O₂[5][6] |
| Molecular Weight | 118.17 g/mol [6] |
| SMILES | CCCCOCCO[6][7] |
| InChI Key | POAOYUHQDCAZBD-UHFFFAOYSA-N[7] |
Physicochemical and Toxicological Properties
The physical and chemical properties of 2-butoxyethanol are critical for its application in various formulations. It is a colorless liquid with a mild, ether-like odor.[2][5] Key quantitative properties and toxicological values are presented in the tables below.
Table 2: Physical and Chemical Properties of 2-Butoxyethanol
| Property | Value | Reference |
| Melting Point | -77 °C | --INVALID-LINK-- |
| Boiling Point | 171 °C | --INVALID-LINK-- |
| Density | 0.90 g/cm³ (at 20 °C) | --INVALID-LINK-- |
| Vapor Pressure | 0.6 mmHg (at 20 °C) | --INVALID-LINK-- |
| Solubility in Water | Miscible | --INVALID-LINK-- |
| log P (Octanol/Water) | 0.83 | --INVALID-LINK-- |
| Flash Point | 67 °C | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.419 | --INVALID-LINK-- |
Table 3: Toxicological Data and Exposure Limits for 2-Butoxyethanol
| Parameter | Value | Species/Condition | Reference |
| LD₅₀ (Acute Oral) | 2.5 g/kg | Rat | --INVALID-LINK-- |
| ACGIH TLV-TWA | 20 ppm | 8-hour Workday | --INVALID-LINK-- |
| NIOSH REL | 5 ppm | 8-hour Workday | --INVALID-LINK-- |
| OSHA PEL | 50 ppm | 8-hour Workday | --INVALID-LINK-- |
| Biological Exposure Index | 200 mg/g creatinine | End-of-shift urine (as 2-Butoxyacetic acid) | --INVALID-LINK-- |
Synthesis and Metabolism
Industrial Synthesis
The primary industrial route for producing 2-butoxyethanol is the ethoxylation of n-butanol. This process involves the reaction of n-butanol with ethylene oxide in the presence of a catalyst.[3][8] An alternative, less common method is the direct alkylation of ethylene glycol with an agent like dibutyl sulfate.[2][3][8]
Caption: Industrial synthesis of 2-Butoxyethanol via ethoxylation.
Metabolic Pathway
Upon absorption into the body via inhalation, dermal contact, or ingestion, 2-butoxyethanol is metabolized primarily in the liver. The metabolic pathway involves a two-step oxidation process. First, alcohol dehydrogenase oxidizes 2-butoxyethanol to 2-butoxyacetaldehyde. Subsequently, aldehyde dehydrogenase rapidly converts this intermediate to 2-butoxyacetic acid (BAA), which is the principal and most toxic metabolite. BAA is primarily responsible for the hematotoxic effects observed in animal studies.
Caption: Metabolic pathway of 2-Butoxyethanol in mammals.
Experimental Protocols
Synthesis of 2-Butoxyethanol (Laboratory Scale)
Objective: To synthesize 2-butoxyethanol via the reaction of n-butanol with ethylene oxide.
Materials:
-
n-Butanol (anhydrous)
-
Ethylene oxide
-
Potassium hydroxide (B78521) (KOH) as catalyst
-
Parr reactor or similar autoclave
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: A catalytic amount of potassium hydroxide is dissolved in anhydrous n-butanol.
-
Reaction Setup: The n-butanol/catalyst mixture is charged into a high-pressure Parr reactor. The reactor is sealed and purged with an inert gas (e.g., nitrogen).
-
Ethoxylation: Ethylene oxide is slowly introduced into the reactor under controlled temperature and pressure. The reaction is typically exothermic and requires cooling to maintain the desired temperature. The reaction mixture is stirred continuously to ensure homogeneity.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the decrease in reactor pressure as the gaseous ethylene oxide is consumed.
-
Catalyst Neutralization: Upon completion, the reaction mixture is cooled, and the basic catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid).
-
Purification: The resulting product mixture, which may contain unreacted n-butanol, 2-butoxyethanol, and higher-order glycol ethers, is purified by fractional distillation to isolate the 2-butoxyethanol product.
Determination of 2-Butoxyacetic Acid (BAA) in Urine by GC-MS
Objective: To quantify the major metabolite of 2-butoxyethanol, 2-butoxyacetic acid (BAA), in urine samples for biological monitoring.
Materials:
-
Urine sample
-
Internal standard (e.g., deuterated BAA or propoxyacetic acid)
-
Hydrochloric acid (HCl) for hydrolysis
-
Extraction solvent (e.g., ethyl acetate (B1210297) or dichloromethane)
-
Derivatizing agent (e.g., pentafluorobenzyl bromide, PFBBr)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Collection: A urine sample is collected at the end of a work shift in a polystyrene universal container.[9] Samples should be stored at -20°C if analysis is delayed.[9]
-
Hydrolysis (for total BAA): To measure total BAA (free and conjugated), a known volume of urine is acidified (e.g., with HCl) and heated to hydrolyze any amino acid conjugates.
-
Internal Standard Spiking: A known amount of an internal standard is added to the urine sample to correct for variations in extraction efficiency and instrument response.
-
Solvent Extraction: The acidified sample is extracted with an organic solvent like ethyl acetate. The mixture is vortexed and centrifuged to separate the layers. The organic layer containing BAA is collected.
-
Derivatization: The extracted BAA is converted to a more volatile and thermally stable derivative suitable for GC analysis. This is commonly achieved by reacting the extract with a derivatizing agent such as PFBBr to form a pentafluorobenzyl ester.[9][10]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The GC column separates the BAA derivative from other components in the sample. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) or negative ion chemical ionization (NICI) mode for enhanced sensitivity and selectivity.[9][11]
-
Quantification: The concentration of BAA in the original urine sample is determined by comparing the peak area ratio of the BAA derivative to the internal standard against a calibration curve prepared with known concentrations of BAA.
Caption: General workflow for the GC-MS analysis of BAA in urine.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Butoxyethanol, 2- (CICADS) [inchem.org]
- 4. New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 6. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Butoxyethanol | C6H14O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hsl.gov.uk [hsl.gov.uk]
- 10. Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determination of 2-butoxyethanol and butoxyacetic acid in rat and human blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
